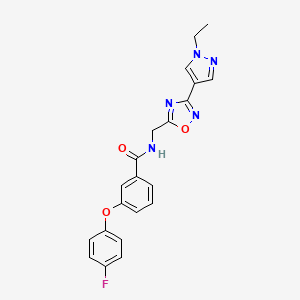

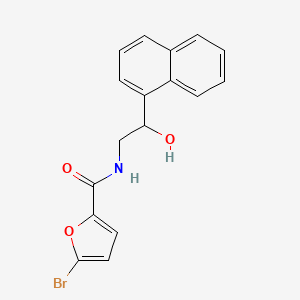

5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furanyl derivatives has been explored in the context of antileukemic activities. In one study, the reaction of silylated 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide (DTIC) and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide (DTPC) with 2-chlorotetrahydrofuran resulted in the formation of a single tetrahydrofuran-2-yl derivative. This process highlights the potential for creating furanyl compounds that could be further modified or tested for biological activity . Another research effort focused on the synthesis of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, which were obtained through intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride . These methods provide a foundation for the synthesis of complex furanyl compounds, such as 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide.

Molecular Structure Analysis

The molecular structures of the synthesized furanyl derivatives were confirmed using various analytical techniques. For the tetrahydrofuran-2-yl derivatives, 1H NMR and UV data were used to determine the positional isomers . Similarly, the structure of the N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides was confirmed by 1H NMR spectroscopy, IR spectrometry, and elemental analysis . These techniques are crucial for verifying the molecular structure of complex molecules and ensuring the correct synthesis of the desired compounds.

Chemical Reactions Analysis

The chemical behavior of furanyl derivatives under different conditions has been studied. For instance, the recyclization of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol was investigated, leading to the formation of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates . This demonstrates the reactivity of furanyl compounds and their potential to undergo transformation into other useful chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanyl derivatives are influenced by their molecular structure. The antileukemic activity of the synthesized furanyl and pyranyl derivatives was tested in vivo using the L-1210 leukemia model, and the results were compared with those of the corresponding ribosyl derivatives . Additionally, the analgesic activity of some of the synthesized compounds was evaluated using the "hot plate" method on mice, indicating potential therapeutic applications . These studies provide insight into the biological properties of furanyl compounds and their potential use in medical treatments.

科学的研究の応用

Antiprotozoal Activities

The chemical compound 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide and its analogues have been explored for their antiprotozoal activities. Studies have shown that derivatives of this compound exhibit significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in the treatment of diseases such as sleeping sickness and malaria. The derivatives were found to possess cytotoxic indices considerably higher than that of furamidine, indicating their selectivity and efficacy against these protozoal infections (Patrick et al., 2007).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of furan derivatives, including those structurally related to the compound , highlights the broad interest in exploiting furan's chemical properties for creating novel compounds. These studies provide insights into methodologies for synthesizing and manipulating furan-containing molecules, which could include derivatives of 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide. Techniques such as condensation, bromination, and reactions with hydroxylamine or hydrazine hydrate have been employed to create various furan derivatives with potential biological activities (Sasaki & Yoshioka, 1971).

Energetic Material Applications

Compounds based on furazan, a moiety similar to furan, have been synthesized for applications as insensitive energetic materials. This research area explores the synthesis of derivatives that combine furazan with other heterocyclic rings to create compounds with high detonation performance and insensitivity towards impact and friction. Such studies indicate the potential of furan and its derivatives, including 5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide, in the development of new materials for safe and efficient energy release (Yu et al., 2017).

Analytical Applications in Food Science

Furan derivatives have also found applications in analytical chemistry, particularly in the analysis of food products. For example, methods have been developed for the high-performance liquid chromatographic determination of compounds such as hydroxymethylfurfural and related furan derivatives in honey. This showcases the relevance of furan derivatives in the development of analytical methods for food quality and safety assessment (Nozal et al., 2001).

特性

IUPAC Name |

5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c21-17(13-9-15(26-20-13)14-3-1-6-24-14)19-11-18(22,12-5-8-23-10-12)16-4-2-7-25-16/h1-10,22H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCHWSMMTLBAMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)

![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)

![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)